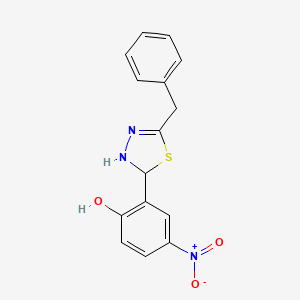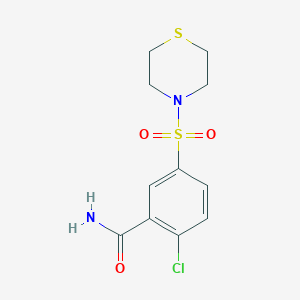![molecular formula C14H22N2O2 B6022160 N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B6022160.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine is a chemical compound commonly known as LY404039. This compound is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
LY404039 is a selective antagonist of the N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine receptor, which is a G protein-coupled receptor that modulates glutamate release in the brain. By blocking the activation of this compound, LY404039 reduces glutamate release and modulates the glutamatergic system, which is involved in the regulation of synaptic plasticity and neurotransmission.
Biochemical and Physiological Effects:
LY404039 has been shown to exert a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce glutamate release, enhance synaptic plasticity, and modulate neurotransmission in various brain regions. Additionally, LY404039 has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of LY404039 is its selectivity for the N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine receptor, which allows for targeted modulation of the glutamatergic system. However, the compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, LY404039 has limited solubility in water, which can complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of LY404039. One area of interest is the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of LY404039 and its effects on neurotransmission and synaptic plasticity. Finally, the development of more potent and selective N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine antagonists may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of LY404039 involves the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-methylethylamine to form N-[2-(4-methoxyphenyl)-1-methylethyl]acetamide. This intermediate is then treated with morpholine and trifluoroacetic acid to yield LY404039.
Applications De Recherche Scientifique
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate the glutamatergic system, which is involved in the regulation of synaptic plasticity and neurotransmission.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12(15-16-7-9-18-10-8-16)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQZTJZIMXVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-hydroxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6022077.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6022084.png)
![2-anilino-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6022093.png)

amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6022117.png)
![1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6022122.png)

![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6022147.png)
![{3-(2,4-difluorobenzyl)-1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}methanol](/img/structure/B6022153.png)

![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)
![2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6022192.png)